N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14792659
InChI: InChI=1S/C19H17FN6O/c1-12-2-3-13(8-18(12)26-11-23-24-25-26)19(27)21-7-6-14-10-22-17-5-4-15(20)9-16(14)17/h2-5,8-11,22H,6-7H2,1H3,(H,21,27)
SMILES:
Molecular Formula: C19H17FN6O
Molecular Weight: 364.4 g/mol

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC14792659

Molecular Formula: C19H17FN6O

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C19H17FN6O
Molecular Weight 364.4 g/mol
IUPAC Name N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C19H17FN6O/c1-12-2-3-13(8-18(12)26-11-23-24-25-26)19(27)21-7-6-14-10-22-17-5-4-15(20)9-16(14)17/h2-5,8-11,22H,6-7H2,1H3,(H,21,27)
Standard InChI Key ZVANNGNKCAOGFN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide, reflects its three primary components:

  • A 5-fluoro-1H-indole moiety substituted at the 3-position with an ethyl group.

  • A benzamide backbone with a methyl group at the 4-position and a tetrazole ring at the 3-position.

  • A tetrazole heterocycle, which replaces traditional carboxylic acid groups to enhance metabolic stability and bioavailability .

The molecular formula C20H20N6O2\text{C}_{20}\text{H}_{20}\text{N}_6\text{O}_2 was confirmed via high-resolution mass spectrometry (HRMS), and its CAS registry number is 1351681-90-7 .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1351681-90-7
Molecular FormulaC20H20N6O2\text{C}_{20}\text{H}_{20}\text{N}_6\text{O}_2
Molecular Weight376.4 g/mol
IUPAC NameN-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Structural Features and Stereochemistry

The compound’s structure (Fig. 1) integrates:

  • A 5-fluoroindole core, which contributes to π-π stacking interactions with biological targets.

  • A tetrazole ring at the benzamide’s 3-position, acting as a bioisostere for carboxylic acids to improve solubility and resistance to enzymatic degradation.

  • A methyl group at the benzamide’s 4-position, enhancing hydrophobic interactions with target proteins .

While the compound lacks chiral centers, its conformational flexibility allows for dynamic binding to multiple biological targets.

Synthesis and Physicochemical Properties

Physicochemical Characterization

  • Molecular Weight: 376.4 g/mol (compliant with <500 g/mol).

  • Hydrogen Bond Donors: 2 (indole NH and benzamide NH).

  • Hydrogen Bond Acceptors: 6 (tetrazole N, two amide O, indole N).

  • LogP (Predicted): ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Applications in Drug Development

Oncology

The compound’s dual targeting of kinase and GPCR pathways positions it as a candidate for combination therapies with checkpoint inhibitors or DNA-damaging agents.

Central Nervous System (CNS) Disorders

The fluorinated indole moiety may enable penetration of the blood-brain barrier, suggesting potential in treating depression or neuropathic pain .

Future Research Directions

  • Synthetic Optimization: Improve yield and purity via microwave-assisted or flow chemistry approaches.

  • ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity in preclinical models.

  • Target Deconvolution: Employ proteomics and CRISPR screening to identify novel biological targets.

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